molecular formula C15H18O2 B7715524 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol CAS No. 2181151-14-2

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol

Cat. No.: B7715524
CAS No.: 2181151-14-2
M. Wt: 230.30 g/mol
InChI Key: DQQCYMBJINZDPV-UHFFFAOYSA-N
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Description

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C15H18O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethoxy group and a propanol group attached to the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol typically involves the alkylation of 6-ethoxynaphthalene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as isopropylmagnesium bromide, to introduce the propanol group. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-ethoxynaphthalen-1-yl)propan-2-one.

    Reduction: Formation of this compound or 2-(6-ethoxynaphthalen-1-yl)propane.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved in its effects are subjects of ongoing research.

Comparison with Similar Compounds

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol can be compared with other naphthalene derivatives, such as:

    1-(6-Ethoxynaphthalen-2-yl)propan-1-ol: Similar structure but different position of the ethoxy and propanol groups.

    2-(6-Methoxynaphthalen-1-yl)propan-2-ol: Contains a methoxy group instead of an ethoxy group.

    2-(6-Ethoxynaphthalen-1-yl)ethanol: Contains an ethanol group instead of a propanol group.

Properties

IUPAC Name

2-(6-ethoxynaphthalen-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-4-17-12-8-9-13-11(10-12)6-5-7-14(13)15(2,3)16/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQCYMBJINZDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC=C2)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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